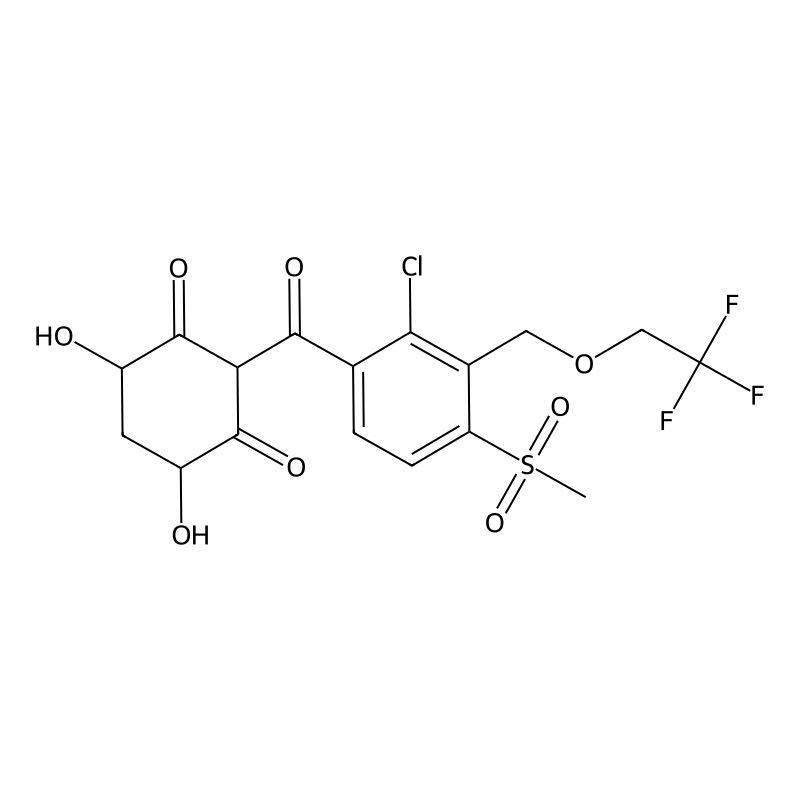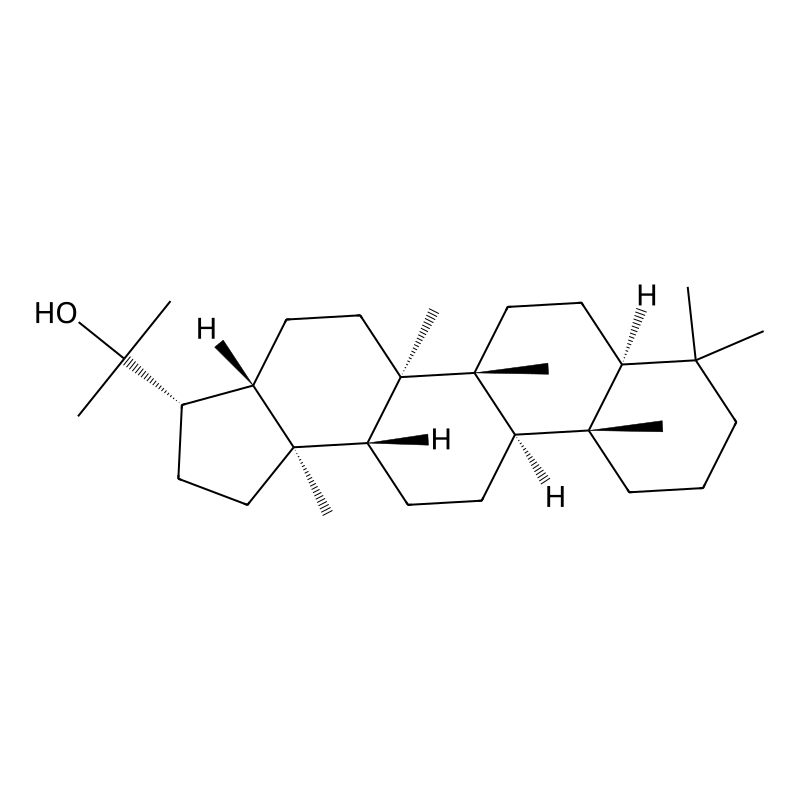2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Identity and Structure
2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione, also known as Tembotrione, is a synthetic herbicide belonging to the class of keto-enols. Its chemical formula is C17H16ClF3O8S and its structure consists of a central cyclohexane-1,3-dione ring with two hydroxyl groups attached at positions 4 and 6. A benzoyl group is linked to the cyclohexane ring at position 2, with a chlorine atom at position 2 and a mesyl group (methylsulfonyl) at position 4. Additionally, a (2,2,2-trifluoroethoxy)methyl group is attached to the third position of the benzoyl group.
You can find images of the structure of Tembotrione on various chemistry databases such as PubChem [].
Mode of Action
The exact mode of action of Tembotrione is not fully understood, but it is believed to disrupt plant growth by inhibiting the biosynthesis of carotenoids []. Carotenoids are essential pigments for photosynthesis and play a crucial role in protecting plants from light damage. Disruption of carotenoid biosynthesis leads to the accumulation of harmful reactive oxygen species (ROS) within the plant, ultimately causing cell death.
Applications in Weed Control
Tembotrione is a selective herbicide primarily used for pre-emergence and early post-emergence control of broadleaf weeds and certain grasses in maize and other crops []. It acts by preventing the germination of weed seeds or by killing newly emerged seedlings. Tembotrione exhibits good soil persistence, providing long-lasting weed control.
The compound 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione is a complex organic molecule that features a cyclohexane core substituted with various functional groups. This compound is characterized by the presence of a chloro group, a mesyl group, and a trifluoroethoxy moiety, contributing to its unique chemical properties. The structural formula indicates that it contains multiple hydroxyl groups and a diketone functionality, which may play significant roles in its reactivity and biological activity.
Tembotrione acts by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in susceptible weeds []. HPPD is a critical enzyme in the biosynthesis of plastoquinone, which is essential for plant photosynthesis. Inhibition of HPPD disrupts photosynthesis, leading to stunted growth and ultimately death of the weeds [].
The chemical reactivity of this compound can be attributed to its functional groups:
- Diketone Reactivity: The diketone structure allows for nucleophilic addition reactions. It can react with nucleophiles such as amines or alcohols under basic conditions.
- Mesyl Group: The mesyl group is a good leaving group, facilitating substitution reactions. It can also participate in nucleophilic attack leading to the formation of various derivatives.
- Chloro Group: The chloro group can undergo nucleophilic substitution reactions, making the compound versatile in synthetic applications.
Research has indicated that compounds with similar structures often exhibit significant biological activities. While specific studies on this exact compound may be limited, the presence of functional groups like hydroxyl and mesyl suggests potential activities such as:
- Antimicrobial Properties: Compounds with similar functionalities have been shown to possess antimicrobial effects against various pathogens.
- Anti-inflammatory Activity: Hydroxy-substituted compounds are often investigated for their anti-inflammatory properties.
- Enzyme Inhibition: The structural features may allow for interactions with biological targets, potentially inhibiting specific enzymes.
The synthesis of 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione can be achieved through several methods:
- Starting Materials Preparation: Synthesis begins with the preparation of 2-chloro-4-mesyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl derivatives.
- Cyclohexane Dione Formation: A cyclization reaction can be performed to introduce the cyclohexane structure while incorporating diketone functionalities.
- Functional Group Modifications: Subsequent reactions may include hydroxylation and further derivatization to achieve the desired final structure.
This compound has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or inflammatory diseases.
- Agricultural Chemicals: Its antimicrobial properties could make it suitable for use as a pesticide or fungicide.
- Material Science: The unique structural features may allow it to be used in polymers or coatings with specific properties.
Interaction studies are crucial for understanding how this compound interacts with biological systems:
- Binding Affinity Studies: Investigating how it binds to specific enzymes or receptors can elucidate its mode of action.
- Toxicological Assessments: Evaluating the safety profile through studies on cytotoxicity and genotoxicity is essential for potential applications in pharmaceuticals and agriculture.
Several compounds share structural similarities with 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione, highlighting its uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Chloro-3-(3-methoxypropylamino)naphthalene-1,4-dione | Structure | Contains a naphthalene core; known for different biological activities. |
| 2-[2-Chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione | Structure | Similar trifluoroethoxy group; differs by methylsulfonyl substitution. |
| Ethyl 5,5-diphenyl-4H-1,2-oxazole-3-carboxylate | - | Exhibits different reactivity due to oxazole ring; potential for diverse applications. |
The uniqueness of 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione lies in its specific combination of functional groups and the cyclohexane backbone that may enhance its reactivity and biological properties compared to these similar compounds.








